

# minimizing hysteresis in MRV-03 relief valve operation

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## Compound of Interest

Compound Name: MRV03-068

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## Technical Support Center: MRV-03 Relief Valve

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize hysteresis during the operation of the MRV-03 relief valve in their experiments.

## Frequently Asked Questions (FAQs)

Q1: What is hysteresis in the context of the MRV-03 relief valve?

A1: Hysteresis in the MRV-03 relief valve, a type of proportional valve, refers to the difference in the valve's response to an increasing versus a decreasing input signal.<sup>[1]</sup> In practical terms, the pressure at which the valve opens (cracking pressure) as the system pressure rises is different from the pressure at which it closes (reseating pressure) as the system pressure falls. This discrepancy can lead to inaccuracies and reduced precision in controlling system pressure.

Q2: What are the common causes of hysteresis in the MRV-03 relief valve?

A2: The primary causes of hysteresis in proportional valves like the MRV-03 are internal static friction (stiction) between the spool and the valve body, fluid viscosity, and mechanical wear.<sup>[2]</sup> <sup>[3]</sup><sup>[4]</sup> Contaminants such as dirt, sludge, or rust in the hydraulic fluid can exacerbate these issues by increasing friction and causing parts to stick.<sup>[5]</sup>

Q3: How can hysteresis negatively impact my experiments?

A3: Hysteresis can significantly decrease the precision and efficiency of your fluid control system.<sup>[2]</sup> This can manifest as jerky movements, inaccurate pressure control, and a general lack of repeatability in your experiments. In sensitive applications, such as precise dosing or flow control in drug development, these inaccuracies can compromise experimental results.

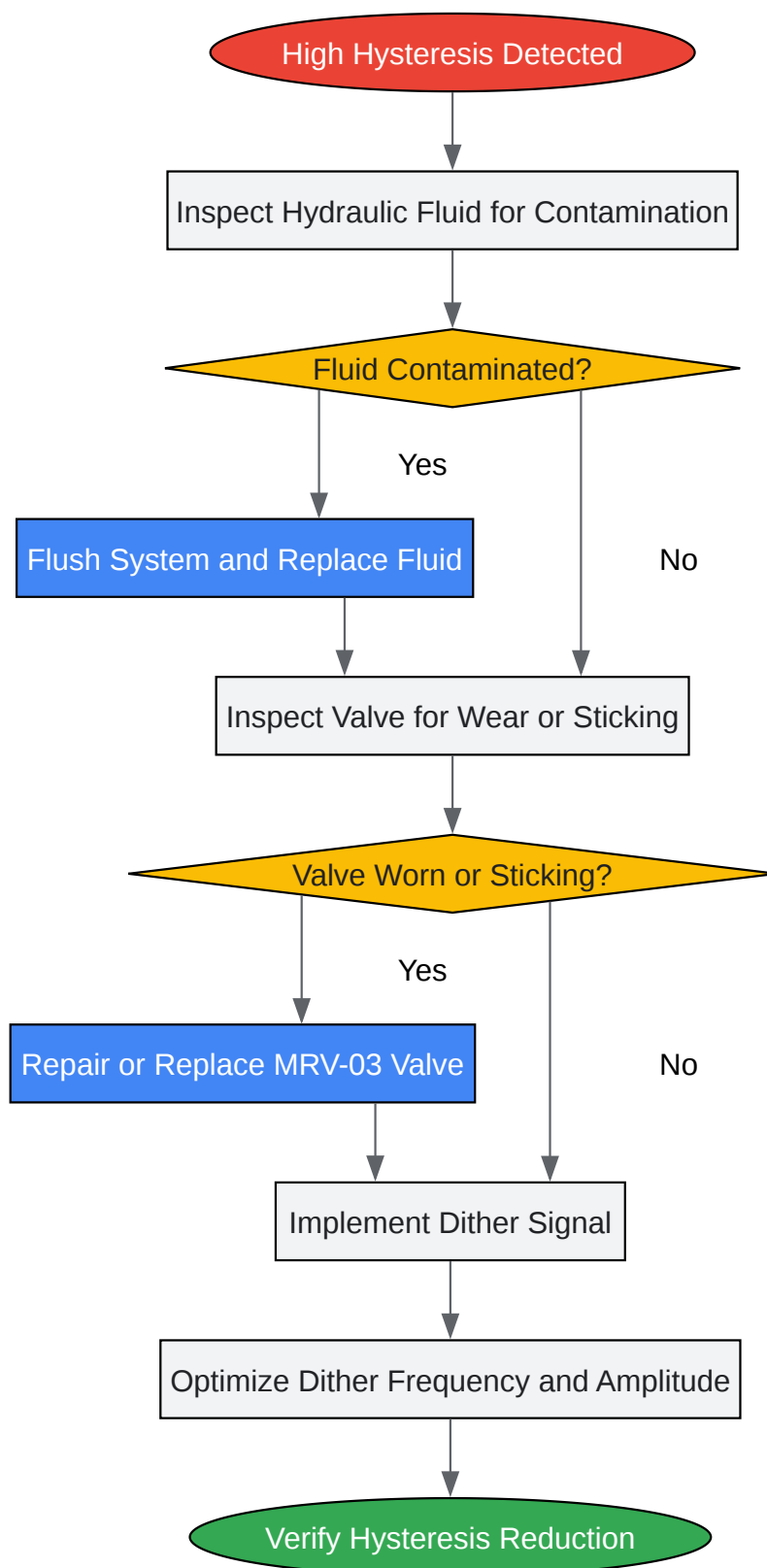
Q4: What is a typical level of hysteresis for a proportional relief valve?

A4: While specific data for the MRV-03 is not readily available, general-purpose proportional electromagnets can exhibit hysteresis in the range of 3% to 7%.<sup>[6]</sup> Valves driven by more advanced mechanisms like torque motors or servo motors can have lower hysteresis, typically between 1.5% and 3%.<sup>[6]</sup>

## Troubleshooting Guides

This section provides structured guidance to identify and resolve issues related to hysteresis in the MRV-03 relief valve.

## Troubleshooting Workflow for Hysteresis



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Caption: Troubleshooting workflow for minimizing hysteresis.

## Step-by-Step Troubleshooting

- Visual Inspection and System Check:
  - Check System Operating Conditions: Ensure the system's operating pressure is within the specifications of the MRV-03 valve.[\[7\]](#)
  - Inspect for External Damage: Look for any visible signs of damage, corrosion, or leaks on the valve body and its connections.[\[7\]](#)
  - Verify Fluid Condition: Check the hydraulic fluid for signs of contamination (e.g., cloudiness, particulate matter). Contaminated fluid is a major cause of valve failure and increased hysteresis.[\[5\]](#)
- Addressing Contamination:
  - If the fluid is contaminated, flush the entire hydraulic system.
  - Replace the hydraulic fluid with the recommended type and ensure it meets the required cleanliness standards (e.g., ISO 4406).
  - Install or replace system filters to prevent future contamination.
- Mechanical Inspection of the Valve:
  - Caution: Before proceeding, ensure the system is depressurized and locked out for safety.
  - Carefully disassemble the MRV-03 valve, paying close attention to the orientation of its internal components.
  - Inspect the spool and valve body for signs of wear, scoring, or damage.
  - Check for any foreign particles or debris that could be causing the spool to stick.[\[7\]](#)
  - Clean all components with a suitable solvent and ensure they are free of any residue.
  - Inspect the valve springs for any signs of breakage or fatigue.[\[5\]](#)
  - Reassemble the valve according to the manufacturer's specifications.

- Implementing Dither Compensation:
  - What is Dither?: Dithering involves superimposing a low-amplitude, high-frequency signal onto the main control signal sent to the valve. This constant micro-movement helps to overcome static friction, significantly reducing hysteresis.[3][4]
  - How to Apply Dither: Use a proportional valve amplifier or a function generator capable of producing a dither signal.
  - Recommended Frequencies: For proportional pressure control valves like the MRV-03, a dither frequency in the range of 200-300 Hz is often effective.[8]
  - Tuning Dither: The optimal dither frequency and amplitude will depend on your specific system. It is advisable to start with a low amplitude and gradually increase it while monitoring the valve's performance to find the ideal setting that minimizes hysteresis without causing system instability.[4]

## Quantitative Data Summary

While specific hysteresis data for the MRV-03 is not publicly available, the following table provides typical performance characteristics for a valve of this type.

Parameter	Typical Value	Unit	Notes
Maximum Operating Pressure	315 (4500)	bar (psi)	
Maximum Flow Rate	80 (21.13)	lpm (gpm)	
Typical Hysteresis (without dither)	3 - 7	%	Based on general proportional electromagnet valves. <a href="#">[6]</a>
Typical Hysteresis (with dither)	< 2	%	With optimized dither signal.
Recommended Dither Frequency	200 - 300	Hz	For proportional pressure control valves. <a href="#">[8]</a>

## Experimental Protocols

### Protocol 1: Measuring Hysteresis in the MRV-03 Relief Valve

Objective: To quantify the hysteresis of the MRV-03 relief valve under specific operating conditions.

Materials:

- Hydraulic power unit
- MRV-03 relief valve
- Pressure transducer (calibrated)
- Flow meter
- Data acquisition system (DAQ)
- Proportional valve amplifier or power supply

- Hydraulic fluid of a known viscosity

#### Methodology:

- System Setup:
  - Install the MRV-03 valve in a test circuit where it can relieve the pressure generated by the hydraulic power unit.
  - Place the pressure transducer upstream of the relief valve to measure the system pressure.
  - Connect the proportional valve's solenoid to the amplifier/power supply.
  - Connect the pressure transducer and the input signal to the DAQ.
- Test Procedure:
  - Set the hydraulic power unit to provide a constant flow rate.
  - Slowly ramp the input signal to the valve from its minimum to its maximum value, causing the system pressure to rise. Record the pressure and the corresponding input signal.
  - Once the maximum pressure is reached, slowly ramp the input signal back down to its minimum value, causing the system pressure to fall. Record the pressure and corresponding input signal.
  - Repeat the cycle several times to ensure repeatability.
- Data Analysis:
  - Plot the recorded pressure as a function of the input signal for both the increasing and decreasing signal ramps.
  - The difference between the two curves at any given input signal represents the hysteresis.
  - Calculate the hysteresis as a percentage of the maximum pressure range.

## Protocol 2: Minimizing Hysteresis using Dither Compensation

Objective: To determine the optimal dither frequency and amplitude to minimize hysteresis in the MRV-03 valve.

Materials:

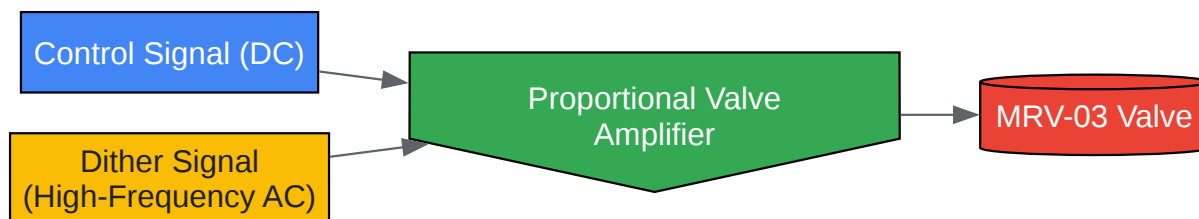
- Same as Protocol 1, with a proportional valve amplifier capable of generating a dither signal.

Methodology:

- Initial Measurement:
  - Perform the hysteresis measurement as described in Protocol 1 without any dither signal to establish a baseline.
- Applying and Optimizing Dither:
  - Set the dither frequency on the amplifier to a starting value (e.g., 100 Hz).
  - Set the dither amplitude to a low value.
  - Repeat the hysteresis measurement procedure from Protocol 1.
  - Incrementally increase the dither frequency (e.g., in steps of 20 Hz) and repeat the measurement at each step, keeping the amplitude constant.
  - Analyze the data to find the frequency that results in the lowest hysteresis.
  - With the optimal frequency identified, vary the dither amplitude to find the setting that provides the best hysteresis reduction without introducing instability or audible noise in the system.
- Final Verification:
  - Once the optimal dither frequency and amplitude are determined, perform a final hysteresis measurement to quantify the improvement.



## Signaling Pathway for Dither Application



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Caption: Application of a dither signal to the control input.

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